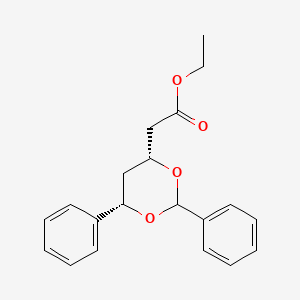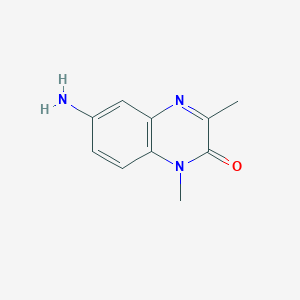![molecular formula C12H9ClMgN4 B12595210 Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- CAS No. 629604-02-0](/img/structure/B12595210.png)
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is an organometallic compound that acts as a Lewis acid and a strong base. It is commonly used in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- typically involves the reaction of benzyl chloride with magnesium in the presence of an organic solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then heated under reflux conditions to facilitate the formation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, coupling reactions can yield complex organic molecules with multiple functional groups .
Aplicaciones Científicas De Investigación
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the preparation of biologically active compounds and as a tool for studying biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves its role as a nucleophile in organic reactions. It attacks electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive .
Comparación Con Compuestos Similares
Similar Compounds
Benzylmagnesium chloride: Similar in structure and reactivity, used in similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with similar applications but different reactivity due to the presence of bromine.
Ethylmagnesium chloride: Used in the synthesis of different organic compounds, with variations in reactivity and selectivity.
Uniqueness
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable Grignard reagents makes it a valuable tool in the synthesis of complex organic molecules .
Propiedades
Número CAS |
629604-02-0 |
|---|---|
Fórmula molecular |
C12H9ClMgN4 |
Peso molecular |
268.98 g/mol |
Nombre IUPAC |
magnesium;9-benzyl-6H-purin-6-ide;chloride |
InChI |
InChI=1S/C12H9N4.ClH.Mg/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FJUDNNGECPDXAT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


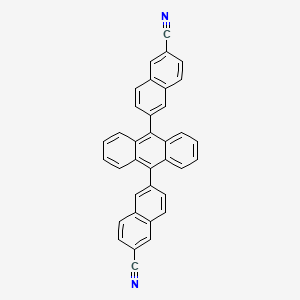


![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
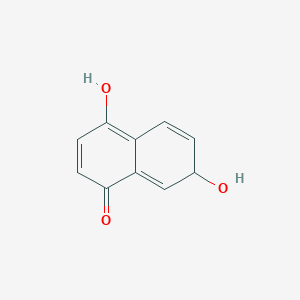

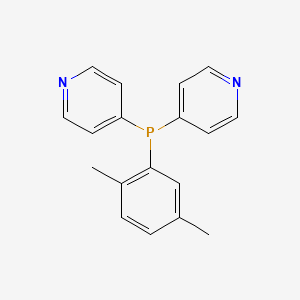
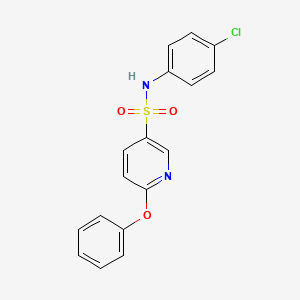

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
